7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of hydroxycoumarins It is characterized by the presence of a hydroxy group at position 7, a methoxyphenyl group at position 3, and two methyl groups at positions 2 and 8 on the chromen-4-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the chromen-4-one ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a carbonyl group.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one.
Reduction: Formation of dihydro derivatives with reduced chromen-4-one ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is unique due to the presence of two methyl groups at positions 2 and 8, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-15(19)9-8-14-17(20)16(11(2)22-18(10)14)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZRCKNCPPQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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